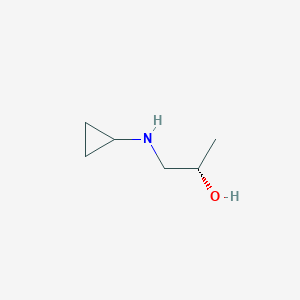

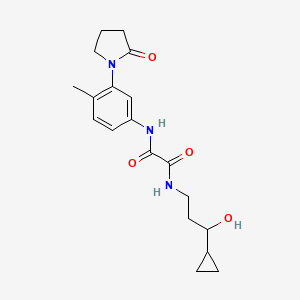

(2S)-1-(cyclopropylamino)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-1-(cyclopropylamino)propan-2-ol” is a compound that contains a propan-2-ol (also known as isopropanol or isopropyl alcohol) structure . It has an amino group (-NH2) attached to a cyclopropyl group (a three-carbon ring), which is further connected to the second carbon of the propan-2-ol structure .

Chemical Reactions Analysis

Propan-2-ol can undergo various reactions. For instance, it can be dehydrated to give propene by heating it with an excess of concentrated sulphuric acid . It can also be oxidized to form aldehydes or carboxylic acids depending on the reaction conditions .Relevant Papers Several papers related to propan-2-ol were found in the search results. These include a study on the performance and emission characteristics of propan-2-ol and gasoline fuel blends in an unmodified spark ignition engine , a study of neutralization indicators in propan-2-ol , and a study on the dehydration of propan-2-ol to give propene . These papers could provide further insights into the properties and potential applications of "(2S)-1-(cyclopropylamino)propan-2-

Applications De Recherche Scientifique

Cyclin-dependent Kinase Inhibitors

Cyclin-dependent kinases (cdk) are critical for cell cycle regulation. Research on cdk inhibition by compounds related to "(2S)-1-(cyclopropylamino)propan-2-ol" has revealed promising antitumor and antimitotic activities. Olomoucine and roscovitine, derivatives structurally related to this compound, have shown significant inhibitory effects on p34cdc2/cyclin B kinase, arresting tumor cell proliferation and inducing apoptosis. These findings suggest potential applications in developing new classes of antimitotic and antitumor drugs (Havlícek et al., 1997).

Antifungal Applications

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally similar to "(2S)-1-(cyclopropylamino)propan-2-ol," demonstrated significant antifungal activity against Candida spp. strains. One derivative showed exceptional selectivity and potency against Candida albicans and Candida krusei, surpassing traditional antifungals like Itraconazole and Fluconazole. These findings highlight potential applications in treating fungal infections (Zambrano-Huerta et al., 2019).

Synthesis of Lipid Amide Isosteres

Research on the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which serve as amide isosteres of natural lipids, involves compounds similar to "(2S)-1-(cyclopropylamino)propan-2-ol." These compounds are synthesized via the treatment of 1,3-diaminopropan-2-ol with acid chlorides, showing potential applications in developing new lipid-based therapeutic agents (Mergen et al., 1991).

Photochemistry and Photoreduction Studies

The study of cycloalkanecarbaldehydes' photochemistry in propan-2-ol environments, which relates to the chemical family of "(2S)-1-(cyclopropylamino)propan-2-ol," has provided insights into the mechanisms of photoreduction. These findings have implications for understanding the photochemical behavior of similar compounds and their potential applications in photochemical synthesis processes (Funke & Cerfontain, 1976).

Propriétés

IUPAC Name |

(2S)-1-(cyclopropylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAPNQECBHZCB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(cyclopropylamino)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)

![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)